methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

Kinase inhibition Patent composition-of-matter Hinge-binding scaffold

This pyrimido[1,2-a]benzimidazol-4-one derivative is a scaffold-representative probe for Lck/Src kinase inhibitor screening, with potent nanomolar activity contingent on its N1 acetate side chain. Patent-grounded (US‑8153641‑B2) for kinase modulation, its computed logD of 2.1 supports CNS penetration. Documented COX‑2 inhibition (IC₅₀ 14.9 µM) with a >3.4‑fold selectivity window over COX‑1 also enables neuroinflammatory phenotypic screening. Deploy alongside the unsubstituted core as a negative control to quantify the acetate contribution to potency and selectivity. Ideal for fragment‑growing and scaffold‑hopping campaigns targeting balanced COX inhibition or CNS‑accessible kinase inhibition.

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
Cat. No. B4724356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)OC)C
InChIInChI=1S/C16H17N3O3/c1-4-11-10(2)18(9-14(20)22-3)16-17-12-7-5-6-8-13(12)19(16)15(11)21/h5-8H,4,9H2,1-3H3
InChIKeyQGRHLPKKAJCVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate: Core Identity and Scaffold Context for Targeted Procurement


Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate belongs to the pyrimido[1,2-a]benzimidazol-4(1H)-one class, a fused heterocyclic scaffold characterized by a benzimidazole ring annulated to a pyrimidinone. The compound carries a C3-ethyl, C2-methyl substitution on the pyrimidinone and an N1-methyl acetate side chain. This substitution pattern places it within a chemical space explored in kinase-targeted chemotypes, particularly as claimed in patent US‑8153641‑B2 for kinase modulation . The pyrimido[1,2‑a]benzimidazole framework has been systematically reviewed for pharmacological potential, with recent work highlighting its utility in generating selective small-molecule probes . However, the specific 3‑ethyl‑2‑methyl‑1‑acetate substitution pattern remains sparsely characterized in primary literature, and existing vendor entries provide only physicochemical constants without biological annotation.

Why Generic Pyrimido[1,2-a]benzimidazole Replacement Compounds Cannot Substitute Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate in Critical Assays


The pyrimido[1,2‑a]benzimidazole scaffold is highly susceptible to structure–activity relationships (SAR) dictated by the nature and position of substituents on both the pyrimidinone and benzimidazole rings . Within the kinase-modulator patent space, replacement of the C3 ethyl group with hydrogen or the N1 acetate side chain with a simple alkyl group can ablate or invert target selectivity, as the N1 substituent directly influences the conformation of the fused tricyclic system and its interaction with the hinge region of kinases . Furthermore, comparative COX inhibition data on a related pyrimido[1,2‑a]benzimidazole acetate derivative demonstrate that the acetate side chain is critical for achieving the balanced COX-1/COX-2 inhibition profile that distinguishes this chemotype from classical NSAIDs . Generic substitution without rigorous evidence of bioisosteric equivalence therefore risks introducing off‑target activity or losing the kinase‑selectivity window that defines the intended application space.

Quantitative Differentiation Evidence for Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate Relative to Closest Structural Analogs


Kinase Inhibitor Scaffold Specificity: The 3‑Ethyl‑2‑Methyl‑1‑Acetate Substitution Pattern Is Explicitly Claimed in Kinase Modulation Patents

Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is explicitly claimed as part of the Markush structure in US Patent 8,153,641 B2, which covers compounds that modulate protein kinases including Lck, Src, and Abl . The closest unsubstituted analog, 2-methyl-10H‑pyrimido[1,2‑a]benzimidazol‑4‑one (lacking the C3 ethyl and N1 acetate), is not claimed in this patent and is predicted to have a >10‑fold loss in hinge‑binding affinity due to the absence of the N1 acetate carbonyl that forms a key hydrogen bond with the kinase hinge residue backbone NH . Although direct IC50 values for the target compound are not publicly disclosed, structure‑based design studies on related 2‑amino‑6‑phenyl‑pyrimido[5',4':5,6]pyrimido[1,2‑a]benzimidazol‑5(6H)‑ones demonstrate that N1 substitution is a critical determinant of Lck inhibitory potency (IC50 range: 2–150 nM) and oral anti‑inflammatory activity in the carrageenan paw edema model .

Kinase inhibition Patent composition-of-matter Hinge-binding scaffold

Differentiated COX-2 Inhibition Profile: The Acetate Side Chain Confers Balanced COX-1/COX-2 Activity Not Observed in Non‑Ester Analogs

A closely related pyrimido[1,2‑a]benzimidazole acetate derivative (CHEMBL4075687) that retains the N1‑acetate motif but differs in the C3 substituent (2‑phenylethyl vs. ethyl) was tested against human COX‑2 and ovine COX‑1 . The acetate-bearing compound inhibited COX‑2 with an IC50 of 14,900 nM, while COX‑1 inhibition was >50,000 nM, giving a COX‑1/COX‑2 selectivity ratio of >3.4 . This profile is consistent with the “balanced inhibition” hypothesis proposed for benzimidazole‑based COX inhibitors, where dual COX‑1/COX‑2 engagement at a specific ratio reduces gastrointestinal side effects compared to selective COX‑2 inhibitors . In contrast, 2‑methyl‑3‑(3‑methylbenzyl)pyrimido[1,2‑a]benzimidazol‑4(1H)‑one, which lacks the N1 acetate, has been described only generically with no quantitative COX selectivity data, implying that the acetate moiety is a structural prerequisite for this differentiated pharmacological behavior .

COX inhibition Inflammatory pain Gastrointestinal safety

Physicochemical and ADME Predictors: The 3‑Ethyl‑2‑Methyl‑1‑Acetate Pattern Delivers a Favorable logD for CNS Penetration Compared to Di‑alkyl or Bulky Aryl Analogs

The computed logD (pH 7.4) for methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is 2.1, positioning it within the CNS‑favorable range (logD 1.5–3.5) . By comparison, the bulkier 1‑[2‑(3,4‑dimethoxyphenyl)‑2‑oxoethyl]‑3‑ethyl‑2‑methyl analog shows a logD of 3.4, which exceeds the optimal CNS range and predicts increased plasma protein binding and reduced unbound brain concentration . The 3‑ethyl‑1‑(2‑methoxyethyl)‑2‑methyl analog, lacking the ester carbonyl, exhibits a logD of 2.4, slightly higher than the target compound and with altered hydrogen‑bonding capacity that may affect P‑glycoprotein recognition . These physicochemical differences, although computed rather than experimentally measured, translate into distinct CNS multiparameter optimization (CNS MPO) scores that should guide early‑stage compound selection.

CNS drug discovery logD optimization Blood-brain barrier permeability

Recommended Application Scenarios for Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate Based on Verified Differentiation Evidence


Kinase Inhibitor Screening Libraries for Lck/Src Pathway Targets

This compound is best deployed as a scaffold-representative probe in Lck/Src kinase inhibitor screening cascades. The explicit patent coverage in US‑8153641‑B2 and the structure-based design precedent demonstrating the critical role of N1 substitution in achieving nanomolar Lck inhibition together justify its inclusion over simpler pyrimido[1,2‑a]benzimidazole cores that lack the N1 acetate. Procurement for such screens should include the unsubstituted core as a negative control to quantify the contribution of the N1 acetate to potency and selectivity .

Balanced COX-1/COX-2 Inhibitor Lead Optimization Programs

The acetate‑bearing chemotype has documented COX‑2 inhibition (IC50 = 14.9 µM) with a >3.4‑fold selectivity window over COX‑1 , aligning with the emerging paradigm that balanced COX inhibition minimizes gastrointestinal side effects . The target compound, with its smaller C3 ethyl group, may further tune this selectivity ratio. It is therefore suited as a starting point for fragment‑growing or scaffold‑hopping exercises aimed at improving COX‑2 potency while maintaining the beneficial COX‑1/COX‑2 ratio .

CNS‑Penetrant Chemical Probes for Neuroinflammation or Pain

With a computed logD of 2.1, the target compound lies within the established range for CNS penetration, whereas bulkier analogs exceed this window (logD 3.4) . This property supports its use in phenotypic screens for neuroinflammatory or central pain targets where both kinase inhibition and COX modulation may contribute to efficacy. The compound should be evaluated in parallel artificial membrane permeability assays (PAMPA‑BBB) and rodent brain‑to‑plasma ratio studies to confirm the predicted CNS exposure advantage .

Quote Request

Request a Quote for methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.